molecular formula C16H15BrN4OS2 B11969936 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11969936
M. Wt: 423.4 g/mol
InChI Key: LZOSFKLTRISDSC-GIJQJNRQSA-N
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Description

N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that features a combination of thienyl, benzimidazole, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Thienyl Aldehyde: The starting material, 5-bromo-2-thiophene, is subjected to formylation to yield 5-bromo-2-thiophene carboxaldehyde.

    Synthesis of Benzimidazole Derivative: 1-ethyl-1H-benzimidazole-2-thiol is synthesized through the reaction of o-phenylenediamine with ethyl isothiocyanate.

    Condensation Reaction: The 5-bromo-2-thiophene carboxaldehyde is condensed with the benzimidazole derivative in the presence of a suitable base to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Unique due to the combination of thienyl, benzimidazole, and hydrazide groups.

    N’-((5-CL-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine.

    N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE: Similar structure but with a methyl group instead of an ethyl group on the benzimidazole ring.

Uniqueness

The uniqueness of N’-((5-BR-2-THIENYL)METHYLENE)-2-((1-ET-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15BrN4OS2

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H15BrN4OS2/c1-2-21-13-6-4-3-5-12(13)19-16(21)23-10-15(22)20-18-9-11-7-8-14(17)24-11/h3-9H,2,10H2,1H3,(H,20,22)/b18-9+

InChI Key

LZOSFKLTRISDSC-GIJQJNRQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(S3)Br

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(S3)Br

Origin of Product

United States

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